4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine
Description
4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine is an aromatic diamine derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the 4-position of the benzene ring. This compound belongs to a broader class of o-phenylenediamines, which are critical intermediates in synthesizing benzimidazoles, heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science . The trifluoroethoxy group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)4-14-5-1-2-6(12)7(13)3-5/h1-3H,4,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFPGOVDKIVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,2-trifluoroethoxy)aniline, which is subsequently diazotized and coupled with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(2,2,2-trifluoroethoxy)aniline.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 4-position significantly influences the compound’s electronic, steric, and solubility properties. Key analogs and their characteristics are summarized below:
*Calculated molecular weight; †Density inferred from analog 4-(trifluoromethoxy)benzene-1,2-diamine .
Key Observations:
- Electron-Withdrawing Effects : Trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) groups exhibit strong electron-withdrawing properties, stabilizing the aromatic ring and directing electrophilic substitution reactions. These groups also enhance resistance to oxidative degradation compared to methoxy (-OCH₃) .
- Lipophilicity : Fluorinated substituents increase logP values, improving membrane permeability. For example, trifluoroethoxy and trifluoromethoxy groups contribute to higher lipophilicity than methoxy or difluoromethoxy substituents .
- Synthetic Utility : 4-(Trifluoromethyl)benzene-1,2-diamine is used in forming benzimidazole rings for DGAT1 inhibitors, while 4-methoxy derivatives are precursors for antitumor agents .
Benzimidazole Formation
Benzimidazole synthesis typically involves condensation of o-phenylenediamines with aldehydes or ketones. The trifluoroethoxy group’s steric bulk may slow reaction kinetics compared to smaller substituents like -F or -OCH₃. However, its electron-withdrawing nature facilitates cyclization under milder conditions . For instance:
- 4-Methoxybenzene-1,2-diamine reacts with substituted benzaldehydes in DMF to yield antitumor benzimidazoles .
- 4-(Trifluoromethyl)benzene-1,2-diamine forms benzimidazoles with pyridyl-oxy-cyclohexanecarboxylic acid moieties, showing potent DGAT1 inhibition (IC₅₀ < 10 nM) .
Metabolic Stability
Fluorinated diamines exhibit improved metabolic stability due to reduced cytochrome P450 enzyme interaction. For example, 4-(trifluoromethoxy)benzene-1,2-diamine is less prone to oxidative deamination than its methoxy counterpart .
Biological Activity
4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine is an organic compound notable for its unique trifluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in neurodegenerative diseases and cancer. Understanding its biological activity is crucial for developing therapeutic agents.
- Molecular Formula : C9H10F3N2O
- Molecular Weight : 220.19 g/mol
- Structure : The presence of the trifluoroethoxy group enhances the compound's electronic properties, making it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its inhibition of specific enzymes. Notably, it has been identified as an inhibitor of Neutral Sphingomyelinase 2 (nSMase2) , which plays a crucial role in ceramide biosynthesis and is implicated in various neurological disorders and cancer pathways. The mechanism involves binding to the active site of nSMase2, thereby preventing substrate cleavage and reducing ceramide production .
Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against nSMase2:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| DPTIP | 30 | Initial hit compound |
| 4-(Trifluoroethoxy) derivative | 10 | Potent inhibitor |
These findings indicate that modifications to the compound's structure can lead to enhanced potency against nSMase2 .
Anticancer Activity
Research has indicated that compounds related to this compound can exhibit anticancer properties by targeting cellular pathways involved in apoptosis and cell proliferation. For instance:
- Caspase Inhibition : The compound has been shown to inhibit Caspase-6, a cysteine protease linked to neurodegeneration and cancer progression. By inhibiting this enzyme, the compound may help in reducing tumor growth and promoting apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 4-(Difluoromethoxy)benzene-1,2-diamine | Two fluorine atoms instead of three | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)benzene-1,4-diamine | Different position of trifluoromethyl group | Lower potency compared to trifluoroethoxy derivative |
The trifluoroethoxy group significantly enhances the electronic properties and steric effects compared to other substituents like difluoromethoxy or trifluoromethyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
